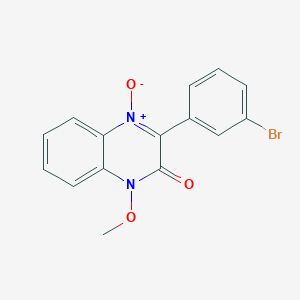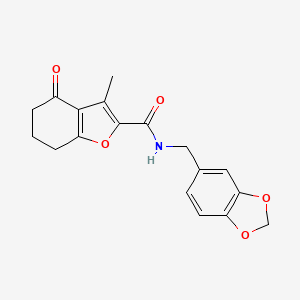![molecular formula C18H19ClN2O2 B4393026 N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide](/img/structure/B4393026.png)
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide
描述
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamide, also known as Boc-protected 2-chlorobenzamide, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide is not fully understood. However, studies have shown that this compound targets specific proteins and enzymes involved in various cellular processes. For example, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation. By inhibiting HDACs, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide can alter gene expression and induce apoptosis in cancer cells. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases, which are enzymes involved in programmed cell death. N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. Inflammatory studies have shown that N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has several advantages for lab experiments. This compound is easy to synthesize, and the yield is typically high. Additionally, N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide is stable under standard lab conditions and has a long shelf life. However, there are also limitations to using N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in lab experiments. This compound has poor solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, the Boc-protecting group can interfere with certain assays, such as those that involve enzymatic activity.
未来方向
There are several future directions for the study of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, further studies could investigate the potential of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in combination with other therapeutic agents. Another future direction is the investigation of the use of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide in animal models of disease to determine its efficacy and safety in vivo. Finally, the development of novel drug delivery systems could improve the solubility and bioavailability of N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide, making it a more effective therapeutic agent.
科学研究应用
N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. N-{4-[(tert-butylamino)carbonyl]phenyl}-2-chlorobenzamided 2-chlorobenzamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
属性
IUPAC Name |
N-[4-(tert-butylcarbamoyl)phenyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-16(22)12-8-10-13(11-9-12)20-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLKLFNGNVYLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4392953.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-furoyl)piperazine](/img/structure/B4392955.png)
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)

![N-[(1,3-benzothiazol-2-ylamino)carbonyl]benzamide](/img/structure/B4392979.png)
![3-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4392980.png)
![N-(2,3-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4392985.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide](/img/structure/B4392986.png)
![ethyl 4-methyl-2-{[(4-methylphenyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4392993.png)
![3-ethyl-1-methyl-9-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4393001.png)
![5-butyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4393008.png)

![4-chloro-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B4393025.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4393039.png)